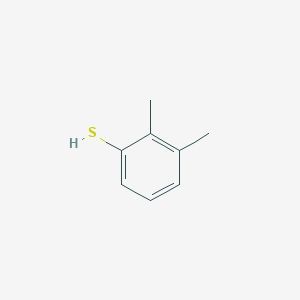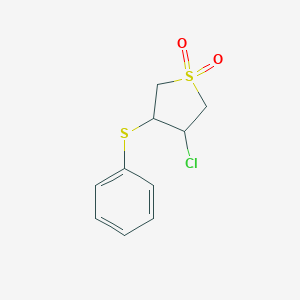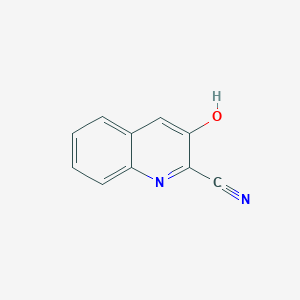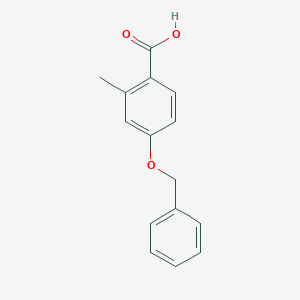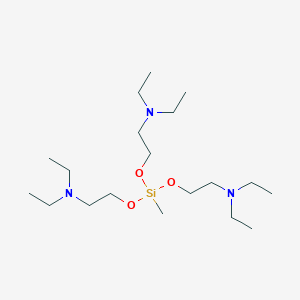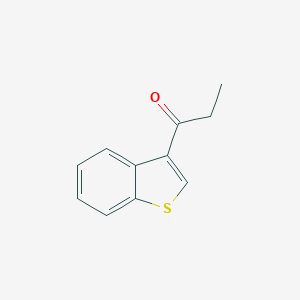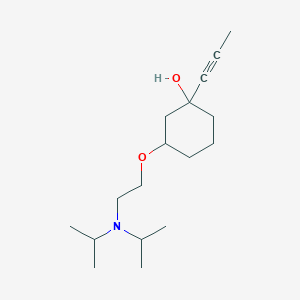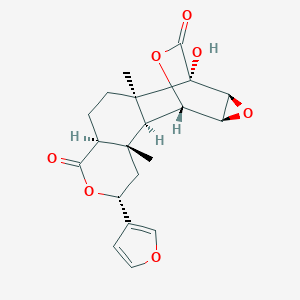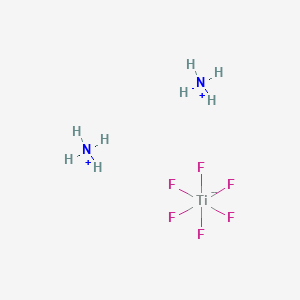
Ammonium hexafluorotitanate
Descripción general
Descripción
Ammonium hexafluorotitanate (NH4F2Ti) is a highly reactive chemical compound used in various scientific research applications due to its ability to catalyze certain chemical reactions. It is a white, odorless powder that is soluble in water and alcohol. It is also known as ammonium titanate, hexafluorotitanic acid, and this compound.
Aplicaciones Científicas De Investigación
Preparation and Properties : Chandler, Drago, and Latham (1961) described methods for preparing ammonium-type hexafluorotitanates, reporting on their solubilities, infra-red spectra, and X-ray powder diffraction patterns. They also explored the thermal decomposition of these materials, which yielded substituted ammonium fluorides and bifluorides, some of which were previously undescribed (Chandler, Drago, & Latham, 1961).
Synthesis and Structures : Gelmboldt, Kravtsov, and Fonari (2019) systematized research results on the chemistry and applied use of ammonium hexafluoridosilicates, noting their role in solving the problem of fluorosilicic acid utilization, a major alternative fluorine source for the chemical industry (Gelmboldt, Kravtsov, & Fonari, 2019).
Reaction Medium and Precursor for Titanium Dioxide : Gutiérrez-Tauste et al. (2007) modified commercial hexafluorotitanic acid with organic derivatives to produce stable precursor solutions. These solutions were used as a reaction medium for synthesizing nanocrystalline TiO2 (Gutiérrez-Tauste, Doménech, Domingo, & Ayllón, 2007).
Photocatalyst Design : Kamegawa, Ishiguro, Kido, and Yamashita (2014) designed hydrophobic Y-zeolite and TiO2 composite photocatalysts using ammonium hexafluorotitanate as a precursor. They successfully achieved hydrophobic modification of the Y-zeolite surface and visible light sensitivity after calcination (Kamegawa, Ishiguro, Kido, & Yamashita, 2014).
Synthesis of Titanium Nitride Powder : Shiganova et al. (2011) used the “this compound-sodium azide” system during self-propagating high-temperature synthesis (SHS) to obtain nanostructured titanium nitride powder. This method allowed for the production of nanopowders and nanofibers (Shiganova, Bichurov, Amosov, Titova, Ermoshkin, & Bichurova, 2011).
Electrochromic Characteristics : Lee and Lee (2015) studied the electrochromic characteristics of niobium-doped titanium oxide films, using this compound and boric acid as precursors. They found that niobium doping enhanced the electrochromic durability of the films (Ming-kwei Lee & Chia-Jung Lee, 2015).
Mecanismo De Acción
Target of Action
Ammonium hexafluorotitanate, with the chemical formula (NH4)2[TiF6], is an inorganic compound that primarily targets titanium ores, specifically ilmenite . The compound interacts with these ores during the extraction process of titanium .
Mode of Action
The compound consists of ammonium ions and the hexafluorotitanate dianion . In the extraction process of titanium from its principal ore ilmenite, the ore is treated with excess ammonium fluoride . This interaction results in the formation of this compound . In the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the extraction of titanium from ilmenite . The compound is used to treat the ore with excess ammonium fluoride, resulting in the formation of this compound . After the removal of iron impurities, the titanium is recovered as a hydrated titanium dioxide by treatment of the aqueous extract of the hexafluoride with ammonia .
Result of Action
The result of the action of this compound is the extraction of titanium from its principal ore, ilmenite . The compound enables the removal of iron impurities and the recovery of titanium as a hydrated titanium dioxide .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C . This process reduces the temperature of pyrohydrolysis, confirming its application in the hydrofluoride technology used in the production of titanium dioxide .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that in the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds . This suggests that ammonium hexafluorotitanate could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that in the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds . This could potentially influence its interactions with biomolecules at the molecular level.
Propiedades
IUPAC Name |
diazanium;hexafluorotitanium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYKLMMQCTUGI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].F[Ti-2](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H8N2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.935 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16962-40-6 | |
| Record name | Ammonium hexafluorotitanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Ammonium hexafluorotitanate?
A1: The molecular formula of this compound is (NH4)2TiF6. Its molecular weight is 241.92 g/mol.
Q2: Is there any spectroscopic data available to confirm its structure?
A2: Yes, several studies used various spectroscopic techniques to characterize this compound. For example, Raman spectroscopy, Fourier-transform infrared spectrometry (FTIR), and X-ray diffraction (XRD) were employed to analyze the composition and structure of Ammonium oxotrifluorotitanate discoid crystals grown from this compound and boric acid solutions. [] Additionally, X-ray photoelectron spectroscopy (XPS) has been used to analyze the composition of gold-dispersed titanium dioxide thin films prepared using this compound. []
Q3: How is this compound typically synthesized for research purposes?
A3: A common method involves reacting titanium oxide (TiO2) with ammonium bifluoride (NH4HF2) at temperatures below 200°C. This reaction releases water vapor and ammonia, yielding this compound. This method offers advantages in terms of cost-effectiveness and reduced environmental impact compared to using pre-synthesized this compound. []
Q4: What role does boric acid play in solutions containing this compound?
A4: Boric acid (H3BO3) often acts as a hydrolysis agent in solutions containing this compound. It promotes the controlled conversion of this compound to titanium dioxide, a process widely used in thin film deposition techniques like liquid phase deposition (LPD). [, , , , , ]
Q5: Can this compound be used to synthesize doped titanium dioxide materials?
A5: Yes, researchers have successfully synthesized doped titanium dioxide materials using this compound. For instance, iron and cobalt-doped titanium dioxide thin films were prepared via LPD by incorporating FeOOH-HF or Co(NO3)2-ethylenediamine into the reaction solution. [] Similarly, niobium-doped titanium oxide films were synthesized using a mixture of this compound, boric acid, niobium oxide, and ammonium hydrogen fluoride. []
Q6: What are the primary applications of this compound in materials science?
A6: this compound is widely used as a precursor for preparing titanium dioxide (TiO2) materials, particularly in thin film fabrication and the synthesis of nanostructures with diverse morphologies. [, , , , , , , , , , , , ]
Q7: How is this compound utilized in liquid phase deposition (LPD)?
A7: In LPD, this compound reacts with water in the presence of a hydrolysis agent, typically boric acid, to deposit titanium dioxide films on various substrates. This method enables precise control over film thickness and morphology by adjusting reaction parameters like temperature, concentration, and time. [, , , , , ]
Q8: What types of titanium dioxide nanostructures have been prepared using this compound?
A8: Researchers have synthesized a variety of TiO2 nanostructures using this compound, including:- Nanotubes: Synthesized using anodic aluminum oxide (AAO) templates or ZnO nanorods. [, , , ]- Nanoparticles: Synthesized in aqueous solutions and used in various applications. [, , , ]- Hollow spheres: Prepared via a wet chemical process and exhibited enhanced photocatalytic activity. [, ]- Hierarchical structures: Fabricated hydrothermally, featuring rutile nanorods and anatase branches. []- Inverse opals: Fabricated using colloidal crystals as templates and exhibiting unique optical properties. [, ]
Q9: What are the advantages of using this compound in preparing titanium dioxide for photocatalysis?
A9: this compound offers several benefits in this context:
- Control over morphology: Allows for the synthesis of TiO2 nanostructures with controlled size and shape, influencing photocatalytic efficiency. [, , , , , , , , , , , , ]
- Crystallinity control: Enables the preparation of TiO2 in different crystalline phases (anatase, rutile) or mixed phases, which can significantly impact photocatalytic activity. [, , , , ]
- Doping: Facilitates the incorporation of dopants like fluorine, copper, niobium, or others into the TiO2 structure, potentially enhancing its photocatalytic properties. [, , , , ]
- Low-temperature processing: Allows for the preparation of TiO2 nanostructures at relatively low temperatures, potentially reducing energy consumption and avoiding unwanted phase transformations or particle aggregation. [, , , , , , ]
Q10: Are there any environmental concerns associated with using this compound?
A10: Yes, the use of this compound raises some environmental concerns, primarily due to the potential release of fluoride ions during synthesis and application. These ions can be harmful to human health and ecosystems. Therefore, responsible handling and waste management practices are crucial to minimize the environmental impact. []
Q11: What are some potential alternatives to this compound in titanium dioxide synthesis?
A11: Researchers are exploring alternative titanium precursors for TiO2 synthesis, including titanium tetrachloride (TiCl4), titanium alkoxides like titanium isopropoxide [Ti(OiPr)4], and titanium oxysulfate (TiOSO4). These alternatives may offer environmental advantages over this compound, depending on the specific synthesis route and desired application. []
Q12: What are some promising areas for future research on this compound and its derivatives?
A12: Future research could explore:
- Developing more environmentally friendly synthesis methods: This could involve using less hazardous precursors or optimizing reaction conditions to minimize waste generation. []
- Exploring new applications for this compound-derived materials: This could include areas like energy storage, gas sensing, or biomedical applications. [, ]
- Investigating the long-term stability and degradation pathways of this compound-derived materials: This information is crucial for assessing their environmental fate and potential risks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




